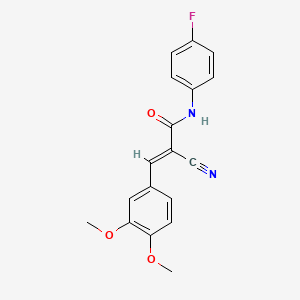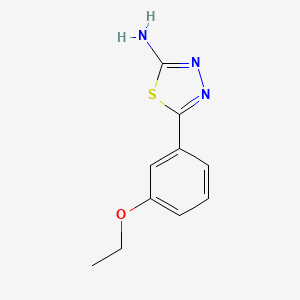
2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide, also known as A-836,339, is a potent and selective antagonist of the cannabinoid CB1 receptor. It is a synthetic compound that was developed as a potential therapeutic agent for the treatment of obesity, metabolic disorders, and drug addiction.
Mécanisme D'action
2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide is a selective antagonist of the CB1 receptor, which is primarily expressed in the brain and regulates appetite, pain, and addiction. By blocking the CB1 receptor, this compound reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite and reward. This leads to a decrease in food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It reduces food intake and body weight by decreasing appetite and increasing energy expenditure. It also has anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain. In addition, this compound has been shown to reduce the rewarding effects of drugs of abuse, making it a potential treatment for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide is its selectivity for the CB1 receptor, which allows for more specific targeting of the endocannabinoid system. However, one limitation is its potency, which requires higher doses to achieve the desired effects. Another limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the study of 2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide. One direction is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity, metabolic disorders, and drug addiction. Another direction is the investigation of the effects of this compound on other physiological systems, such as the immune system and the cardiovascular system. Finally, the development of better methods for delivering this compound, such as nanoparticles or liposomes, could improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of obesity, metabolic disorders, and drug addiction. Its selectivity for the CB1 receptor allows for more specific targeting of the endocannabinoid system, but its potency and solubility in water can be limiting factors. Further research is needed to fully understand the biochemical and physiological effects of this compound and to develop more effective methods for its delivery.
Méthodes De Synthèse
The synthesis of 2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide involves the reaction of 4-bromo-2-methylphenol with N,N-diisopropylacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the nitrogen atom of the acetamide group. The product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-(4-bromo-2-methylphenoxy)-N,N-diisopropylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to reduce food intake and body weight in animal models of obesity. It also has anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain. In addition, this compound has been studied for its potential in treating drug addiction, particularly for its ability to reduce the rewarding effects of drugs of abuse.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2/c1-10(2)17(11(3)4)15(18)9-19-14-7-6-13(16)8-12(14)5/h6-8,10-11H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTRAFSTVPEVRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-cyclohexyl-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5873735.png)

![2-methyl-N-{4-[(2-thienylmethyl)amino]phenyl}propanamide](/img/structure/B5873747.png)
![7-isopropoxy-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5873755.png)
![N-{4-methyl-2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5873757.png)
![N'-[3-(2-thienyl)acryloyl]cyclohexanecarbohydrazide](/img/structure/B5873760.png)


![N-cyclopentyl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5873791.png)

